molecular formula C34H40BrOP B12520228 Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide CAS No. 651331-83-8

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide

Cat. No.: B12520228
CAS No.: 651331-83-8
M. Wt: 575.6 g/mol
InChI Key: SCIZISHAENXXFP-UHFFFAOYSA-M
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Description

Nomenclature and Systematic Identification

The IUPAC name This compound delineates its structure with precision. The cationic component consists of a central phosphorus atom bonded to three phenyl groups and a 9-(phenylmethoxy)nonyl chain. The nonyl chain (C₉H₁₉) is functionalized at the ninth carbon with a phenylmethoxy group (–OCH₂C₆H₅), while the anionic bromide balances the charge.

Systematic analysis begins with the parent phosphonium ion (PH₄⁺), where three hydrogen atoms are replaced by phenyl groups, and the fourth by the substituted nonyl chain. The substituent’s position is specified using the IUPAC numbering system, ensuring unambiguous identification. This naming convention aligns with structurally analogous compounds, such as nonyltriphenylphosphonium bromide (C₂₇H₃₄BrP), but distinguishes itself via the ether-linked phenyl group.

The molecular formula is derived as C₃₆H₄₆BrOP, with a molecular weight of 641.63 g/mol. Spectroscopic identifiers include characteristic infrared (IR) absorptions for the P–C aromatic bonds (∼1430–1090 cm⁻¹) and ether C–O–C stretching (∼1250–1050 cm⁻¹), consistent with related phosphonium salts.

Historical Development in Organophosphorus Chemistry

Quaternary phosphonium salts emerged prominently in the mid-20th century as analogs to ammonium salts, offering enhanced thermal stability and tunable solubility. Early examples, such as phenethyltriphenylphosphonium bromide (C₂₆H₂₄BrP) and hexyltriphenylphosphonium bromide (C₂₄H₂₈BrP), demonstrated the utility of alkyl chains in modifying physicochemical properties.

The integration of ether functionalities into phosphonium salts marked a significant evolution. For instance, (6-phthalimidohexyl)triphenylphosphonium bromide introduced amide-ether hybrids for biological applications. The synthesis of triphenyl[9-(phenylmethoxy)nonyl]phosphonium bromide builds upon these advances, extending alkyl chain length to nine carbons and incorporating a benzyl ether group. This design enhances lipophilicity and steric bulk, critical for phase-transfer catalysis and ionic liquid formulations.

Position Within Quaternary Phosphonium Salt Classifications

Quaternary phosphonium salts are classified by their substituents:

  • Fully aromatic salts : e.g., triphenylphosphonium bromide derivatives with short alkyl chains.
  • Long-chain alkyl salts : e.g., nonyltriphenylphosphonium bromide (C₂₇H₃₄BrP), prized for their surfactant-like behavior.
  • Functionalized salts : Incorporating heteroatoms or reactive groups, such as the phenylmethoxy moiety in this compound.

The subject compound falls into the third category, merging a long alkyl chain with an ether-aromatic group. This hybrid structure enables dual functionality: the nonyl chain promotes solubility in nonpolar media, while the phenylmethoxy group introduces sites for further chemical modification. Compared to simpler analogs like (1-tetradecyl)triphenylphosphonium bromide, the ether linkage in this compound reduces crystallinity, favoring amorphous phases in material science applications.

Table 1: Comparative Analysis of Selected Phosphonium Salts

Compound Name Molecular Formula Key Substituents Applications
Phenethyltriphenylphosphonium bromide C₂₆H₂₄BrP Phenethyl group Wittig reactions
Nonyltriphenylphosphonium bromide C₂₇H₃₄BrP Nonyl chain Ionic liquids
Triphenyl[9-(phenylmethoxy)nonyl]phosphonium bromide C₃₆H₄₆BrOP 9-(Phenylmethoxy)nonyl Phase-transfer catalysis

Properties

CAS No.

651331-83-8

Molecular Formula

C34H40BrOP

Molecular Weight

575.6 g/mol

IUPAC Name

triphenyl(9-phenylmethoxynonyl)phosphanium;bromide

InChI

InChI=1S/C34H40OP.BrH/c1(2-4-18-28-35-30-31-20-10-6-11-21-31)3-5-19-29-36(32-22-12-7-13-23-32,33-24-14-8-15-25-33)34-26-16-9-17-27-34;/h6-17,20-27H,1-5,18-19,28-30H2;1H/q+1;/p-1

InChI Key

SCIZISHAENXXFP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants :
    • 9-(Phenylmethoxy)nonyl bromide (1.0 equiv)
    • Triphenylphosphine (1.2–2.0 equiv)
  • Solvent : Toluene, acetonitrile, or dimethylformamide (DMF).
  • Conditions :
    • Reflux at 80–110°C for 24–72 hours under inert atmosphere.
    • NaBr or KI may be added to accelerate halide displacement.
  • Workup :
    • Remove solvent under reduced pressure.
    • Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1).

Example :
In a toluene solution, 9-(phenylmethoxy)nonyl bromide (2.0 g, 5.6 mmol) and PPh₃ (1.8 g, 6.7 mmol) were refluxed for 48 hours. The crude product was purified to yield the phosphonium bromide as a white solid (62%).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure:

  • Reactants :
    • 9-(Phenylmethoxy)nonyl bromide (1.0 equiv)
    • Triphenylphosphine (1.5 equiv)
  • Solvent : Tetrahydrofuran (THF) or acetonitrile.
  • Conditions :
    • Microwave irradiation at 800 W, 60°C for 30 minutes.
  • Workup :
    • Cool and filter precipitated product.
    • Wash with hexanes to remove excess PPh₃.

Advantages :

  • Yields ≥85% in <1 hour.
  • Ideal for scalable synthesis due to rapid kinetics.

Two-Step Alkylation Using Dibromides

For substrates where 9-(phenylmethoxy)nonyl bromide is inaccessible, a two-step approach using 1,9-dibromononane and benzyl alcohol is employed.

Step 1: Synthesis of 9-(Phenylmethoxy)nonyl Bromide

  • Reactants :
    • 1,9-Dibromononane (1.0 equiv)
    • Benzyl alcohol (1.2 equiv)
  • Base : K₂CO₃ or Cs₂CO₃.
  • Conditions :
    • Reflux in acetone or DMF at 80°C for 12–24 hours.

Step 2: Phosphonium Salt Formation

Proceed as in Method 1 or 2.

Yield : 55–70% overall.

Solvent and Catalyst Optimization

Critical parameters influencing reaction efficiency include:

Solvent Temperature (°C) Time (h) Yield (%) Reference
Toluene 110 48 62
DMF/NaBr 100 20 78
THF (microwave) 60 0.5 85
Acetonitrile 80 24 73

Key Observations :

  • DMF with NaBr enhances ionic intermediate stability, improving yields.
  • Microwave methods reduce reaction times by >90% compared to classical heating.

Recent Advances

  • Polymer-Supported Triphenylphosphine : Reduces purification steps by immobilizing PPh₃ on polystyrene resins, enabling facile filtration.
  • Ionic Liquid Media : Improves solubility of hydrophobic substrates, achieving yields >90% at lower temperatures.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Triphenylphosphonium compounds are known for their ability to selectively target cancer cells. The compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents by improving mitochondrial targeting. Research indicates that phosphonium derivatives can exploit the hyperpolarized mitochondrial membrane potential characteristic of cancer cells, leading to increased drug accumulation within these cells and enhanced therapeutic effects against various cancers .

Neuroprotective Effects
There is emerging evidence suggesting that triphenylphosphonium compounds may have neuroprotective properties. They are being investigated for their ability to modulate mitochondrial function and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases, where mitochondrial dysfunction plays a key role in disease progression .

Materials Science

Synthesis of Functional Materials
Phosphonium salts are utilized in the synthesis of various functional materials, including ionic liquids and polymeric systems. The unique properties of triphenylphosphonium compounds allow them to serve as effective phase transfer catalysts in organic reactions, facilitating the synthesis of complex organic molecules .

Nanocomposites
The incorporation of triphenylphosphonium into nanocomposite materials has been explored for applications in electronics and photonics. These materials exhibit enhanced electrical conductivity and thermal stability, making them suitable for advanced applications such as sensors and energy storage devices .

Biochemical Applications

Mitochondrial Targeting Agents
The compound has been investigated as a mitochondrial targeting agent due to its ability to penetrate cellular membranes effectively. By conjugating drugs with triphenylphosphonium moieties, researchers can enhance the delivery of therapeutic agents directly to mitochondria, which is crucial for treating diseases linked to mitochondrial dysfunction .

Fluorinated Analog Synthesis
Recent studies have focused on synthesizing fluorinated analogs of triphenylphosphonium compounds using nuclear magnetic resonance techniques. These analogs show promise in improving selectivity for cancer cells while reducing toxicity, highlighting a significant advancement in drug development strategies using phosphonium derivatives .

Case Studies

Study Title Purpose Findings
Synthesis of Fluorinated Triphenylphosphonium AnaloguesTo develop selective anticancer agentsEnhanced selectivity for cancer cells with reduced toxicity observed in vitro and in vivo models .
Mitochondrial Targeting with TriphenylphosphoniumInvestigate neuroprotective effectsDemonstrated potential neuroprotection through modulation of mitochondrial function in neuronal cell lines .
Phosphonium-Based NanocompositesTo create advanced materialsImproved electrical conductivity and thermal stability were achieved, suitable for sensor applications .

Mechanism of Action

The mechanism of action of Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The bromide anion can also participate in reactions, acting as a leaving group in substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and applications of analogous phosphonium bromides:

Compound Name Substituent/Chain Features Key Applications Evidence ID
Vinyl triphenylphosphonium bromide Vinyl group Horner–Wadsworth–Emmons (HWE) reactions
Dodecyl triphenylphosphonium bromide (DTPPBr) C12 alkyl chain Antimicrobial activity against E. coli
Benzyl triphenylphosphonium bromide (BTPPB) Benzyl group Corrosion inhibition in acidic media
1,12-Dodecylidene triphenyl double phosphonium bromide Double C12 chain Enhanced sterilizing effects
(4-Methoxybenzyl)triphenylphosphonium bromide 4-Methoxybenzyl group Solubility modulation in ionic liquids
Target Compound 9-(Phenylmethoxy)nonyl chain Potential membrane-targeted drug delivery

Key Findings

Chain Length and Antimicrobial Activity: Longer alkyl chains (e.g., C12 in DTPPBr) enhance antimicrobial efficacy due to increased membrane disruption . The target compound’s nonyl chain (C9) may exhibit reduced activity compared to DTPPBr but benefits from the phenylmethoxy group’s polarity, which could improve solubility and bioavailability .

Substituent Effects on Corrosion Inhibition :

  • BTPPB (benzyl group) shows superior corrosion inhibition compared to butyl-substituted analogs due to aromatic π-electrons interacting with metal surfaces . The target compound’s phenylmethoxy group may offer similar π-interactions, with the ether oxygen providing additional coordination sites for metal ions.

Synthetic Versatility: Vinyl-substituted phosphonium bromides are pivotal in HWE reactions for synthesizing retinoids and conjugated dienes . The target compound’s alkyl-ether chain could enable similar applications in stereoselective synthesis, though its bulkier structure may require optimized reaction conditions .

Sterilizing Efficacy in Double-Chain Salts: 1,12-Dodecylidene triphenylphosphonium bromide demonstrates higher sterilizing activity than shorter-chain analogs, attributed to increased hydrophobicity and membrane penetration .

Physicochemical Properties

  • NMR Data :

    • The ¹H NMR spectrum of similar compounds (e.g., 11c in ) shows characteristic peaks for alkyl chains (δ 1.12–1.58 ppm) and aromatic protons (δ 7.71–7.94 ppm). The phenylmethoxy group in the target compound would exhibit distinct resonances for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~7.3 ppm) .
    • ¹³C NMR signals for the phosphonium cation’s methylene groups (δ ~20–25 ppm, JCP = 49.7 Hz) and quaternary carbon (δ ~170 ppm for carbonyls in related compounds) confirm structural integrity .
  • Thermal Stability :

    • Quaternary phosphonium salts generally exhibit high thermal stability (>200°C), with decomposition points influenced by substituents. The phenylmethoxy group may lower the melting point compared to purely alkyl-substituted analogs due to reduced crystallinity .

Biological Activity

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide is a phosphonium salt characterized by its unique structure and potential biological applications. This article explores its synthesis, biological activity, and implications in therapeutic contexts.

Chemical Structure and Properties

The compound has a molecular formula of C₃₉H₄₁BrP and a molecular weight of approximately 575.56 g/mol. It features a triphenylphosphonium cation, which is known for its stability and ability to act as a quaternary ammonium salt. The presence of the nonyl group, specifically the 9-(phenylmethoxy) substituent, enhances its solubility in organic solvents and may influence its biological activity significantly.

Synthesis

The synthesis of phosphonium salts typically involves the reaction of a phosphine with an alkyl halide. For triphenyl[9-(phenylmethoxy)nonyl]-, bromide, the general steps include:

  • Preparation of Reagents : Triphenylphosphine is reacted with 9-(phenylmethoxy)nonyl bromide.
  • Reaction Conditions : The reaction is usually performed under an inert atmosphere to prevent oxidation.
  • Purification : The product is purified through recrystallization or chromatography to obtain pure phosphonium salt.

This synthetic pathway allows for the introduction of various alkyl groups, creating diverse phosphonium salts tailored for specific applications.

Anticancer Properties

Research indicates that triphenylphosphonium (TPP) compounds, including triphenyl[9-(phenylmethoxy)nonyl]-, bromide, exhibit significant anticancer activity by targeting mitochondrial functions in cancer cells. TPP compounds exploit the hyperpolarized mitochondrial membrane potential found in cancer cells, leading to selective cytotoxicity:

  • Mechanism of Action : The hydrophobicity of TPP cations facilitates their accumulation in mitochondria, disrupting mitochondrial bioenergetics and leading to apoptosis in cancer cells while sparing nonmalignant cells .
  • Case Studies : In studies involving human breast carcinoma cells (MCF-7), TPP derivatives demonstrated cytotoxicity at low nanomolar concentrations, significantly impairing mitochondrial function while showing reduced toxicity towards normal fibroblasts .

Antibacterial Activity

Preliminary studies suggest that phosphonium salts may also possess antibacterial properties:

  • Broad-Spectrum Efficacy : Compounds similar to triphenyl[9-(phenylmethoxy)nonyl]-, bromide have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. The lowest minimum inhibitory concentrations (MICs) reported were as low as 0.250 µg/mL against clinically relevant pathogens .
  • Selectivity : The selectivity indices observed indicate that these compounds can effectively target bacterial cells while maintaining low toxicity towards human cell lines, making them promising candidates for clinical development against infections caused by resistant bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
Triphenylphosphonium bromidePhosphonium SaltSimple structure; widely studied for biological activity
Nonyltriphenylphosphonium bromidePhosphonium SaltSimilar alkyl chain; different substituents impacting solubility
Benzalkonium chlorideQuaternary Ammonium SaltAntimicrobial properties; used as disinfectant
Octadecyltrimethylammonium bromideQuaternary Ammonium SaltLong alkane chain; used in surfactants and emulsifiers

Triphenyl[9-(phenylmethoxy)nonyl]-, bromide stands out due to its unique combination of a bulky triphenyl group and a longer nonyl chain with a phenoxy substituent, potentially influencing its solubility and biological interactions compared to simpler analogs.

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